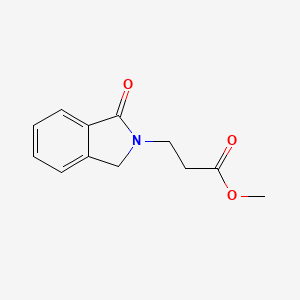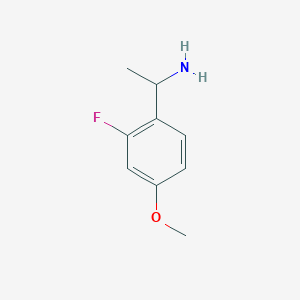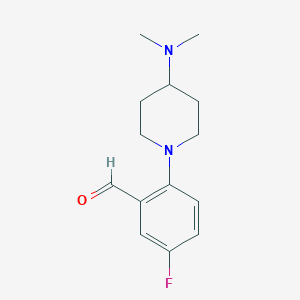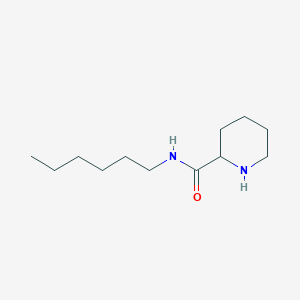![molecular formula C12H10N4 B1386457 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine CAS No. 1082192-60-6](/img/structure/B1386457.png)
2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine
Descripción general
Descripción
“2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” is a chemical compound with the CAS Number: 1082192-60-6 . It has a molecular weight of 210.24 . The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of compounds similar to “2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” has been reported in the literature . For instance, the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor 1-receptor (IGF-1R) involved installing amine-containing side chains at the 4-position of the pyridone ring, which significantly improved the enzyme potency .Molecular Structure Analysis
The molecular structure of “2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving “2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” and similar compounds have been studied . For example, the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of IGF-1R involved installing amine-containing side chains at the 4-position of the pyridone ring .Physical And Chemical Properties Analysis
“2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” is a solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . It should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
Therapeutic Potential of Imidazole Containing Compounds
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Electrocatalytic CO2 Reduction with Heteroleptic Ruthenium Complexes
- Application Summary : Two novel mononuclear heteroleptic Ru (II) photosensitizers with 2-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and successfully synthesized .
- Methods of Application : The synthesis and photophysical properties of these Ru (II) complexes were investigated. Both the Ru (II) complexes showed great promises for electrochemical reduction of carbon dioxide (CO2) in dry acetonitrile .
- Results or Outcomes : The emission behavior of both complexes revealed relatively long-lived emissive 3 MLCT and bathochromic shift (~ 715 nm) while compared with [Ru II (bpy) 3 ] (PF 6) 2 (~ 605 nm). Fairly weak quantum yields for both complexes: ∼ 0.00299 and ∼ 0.00295 with half-lives 181.57 ns and 198.89 ns, respectively, suggested different non-radiative emission pathways .
Anticancer Potential of Palladium (II) Complexes
- Application Summary : Palladium (II) complexes have shown potential in cancer treatment. The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source. However, the source suggests that the Pd (II) complex has shown promising results in inhibiting tumor growth .
Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source. However, the source suggests that indole derivatives have shown promising results in various biological activities .
Light-Driven Water Splitting
- Application Summary : Two novel mononuclear heteroleptic Ru (II) photosensitizers with 2-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and successfully synthesized . These photosensitizers showed great promises for future designing of electrochemical reduction of CO2 .
- Methods of Application : The synthesis and their photophysical properties are investigated. Both the Ru (II) complexes i.e., [Ru II (bpy) 2 ( L1 )] (ClO 4) : 1 (ClO 4) and [Ru II (bpy) 2 ( L2 )] (ClO 4) 2 : 2 (ClO 4) 2 { L1 = 2- (1H-benzo [d]imidazol-2-yl)quinoline and L2 = 2- (1-methyl-1H-benzo [d]imidazol-2-yl)quinoline} have been meticulously characterized by different spectroscopic and analytical techniques such as FT–IR, 1 H NMR, ESI mass spectra, UV–vis and fluorescence spectroscopy, etc .
- Results or Outcomes : The emission behaviour of both 1 (ClO 4) and 2 (ClO 4) 2 revealed relatively long-lived emissive 3 MLCT and bathochromic shift (~ 715 nm) while compared with [Ru II (bpy) 3 ] (PF 6) 2 (~ 605 nm). Fairly weak quantum yields for 1 (ClO 4) and 2 (ClO 4) 2 : ∼ 0.00299 and ∼ 0.00295 with half-lives 181.57 ns and 198.89 ns, respectively, suggested different non-radiative emission pathways .
Safety And Hazards
Direcciones Futuras
The future directions for “2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . For instance, the discovery of 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) as a potent PqsR antagonist suggests potential applications in the treatment of diseases involving PqsR .
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-8-5-6-14-11(7-8)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMVVCLDIDIEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1386374.png)
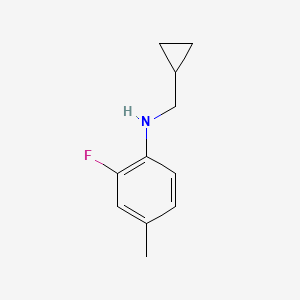
![N-[(4-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386379.png)
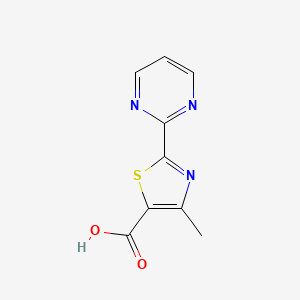
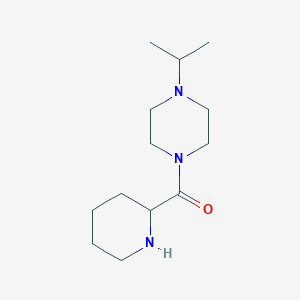

![Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine](/img/structure/B1386386.png)
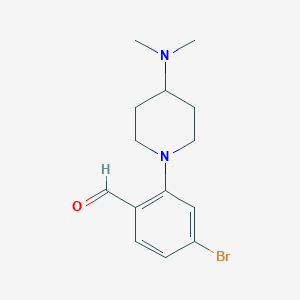
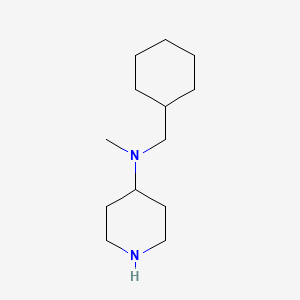
![3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1386390.png)
